![molecular formula C20H14Cl2N4O2 B2893450 N-(2,3-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941890-78-4](/img/structure/B2893450.png)
N-(2,3-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as pyrazolopyridines, which are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyridine ring. Pyrazolopyridines have applications in various fields, including medicinal chemistry, due to their diverse biological activities .
Synthesis Analysis
The synthesis of pyrazolopyridines often involves the reaction of amines with other organic compounds. For example, 3-aryl-2-cyanoacrylamides can react with dithiomalondianilide in hot ethanol in the presence of morpholine to form related compounds .Molecular Structure Analysis
The molecular structure of pyrazolopyridines can be characterized using various spectroscopic techniques. For instance, infrared spectroscopy can be used to identify functional groups, such as the carbonyl (C=O) and nitrile (C≡N) groups present in this compound .Chemical Reactions Analysis
Pyrazolopyridines can undergo various chemical reactions. For example, they can react with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various analytical techniques. For a related compound, 4-Cyano-N-(2,4-dichlorophenyl)-3-(3-oxobutanamido)-5-(4-phenylpiperazin-1-yl)thiophene-2-carboxamide, it was found to have a melting point of 213-215 °C .Scientific Research Applications
Chemical Structure and Properties
Pyrazolo[3,4-b]pyridine derivatives, including N-(2,3-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide, have been studied extensively for their unique chemical properties. These compounds, characterized by their pyrazolo[3,4-b]pyridine core, are known for their tautomeric structures, crystalline nature, and potential applications in various chemical reactions. Studies on similar compounds reveal intricate details about their hydrogen-bonded structures, two-dimensional sheets, and centrosymmetric dimers, providing insights into their molecular interactions and stability (Quiroga et al., 1999).
Synthesis and Derivatives
The synthesis of pyrazolo[3,4-b]pyridine derivatives, including the specific compound , involves various chemical reactions and conditions. Research on similar compounds highlights methodologies like condensation reactions and the formation of novel derivatives, indicating a broad scope for chemical exploration and synthesis. These processes lead to the creation of a range of compounds with potential applications in pharmaceuticals, materials science, and chemical engineering (Harb et al., 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N4O2/c1-11-16-18(27)13(20(28)24-15-9-5-8-14(21)17(15)22)10-23-19(16)26(25-11)12-6-3-2-4-7-12/h2-10H,1H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTJNEDKFIFFFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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